molecular formula C8H4Br2FN B15203906 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile

Cat. No.: B15203906
M. Wt: 292.93 g/mol
InChI Key: JTZQWJPCCNUXJU-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H4Br2FN It is a derivative of benzonitrile, featuring bromine, fluorine, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of 2-(bromomethyl)-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and selectivity of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile in chemical reactions involves the electrophilic nature of the bromine atoms and the nucleophilic attack by various reagents. The nitrile group can participate in coordination with metal catalysts, facilitating coupling reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzonitrile
  • 2-Bromo-4-chlorobenzonitrile
  • 4-Bromo-2-methoxybenzaldehyde

Comparison

4-Bromo-2-(bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to similar compounds, it offers a higher degree of reactivity in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H4Br2FN

Molecular Weight

292.93 g/mol

IUPAC Name

4-bromo-2-(bromomethyl)-3-fluorobenzonitrile

InChI

InChI=1S/C8H4Br2FN/c9-3-6-5(4-12)1-2-7(10)8(6)11/h1-2H,3H2

InChI Key

JTZQWJPCCNUXJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)CBr)F)Br

Origin of Product

United States

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